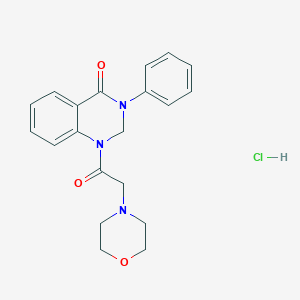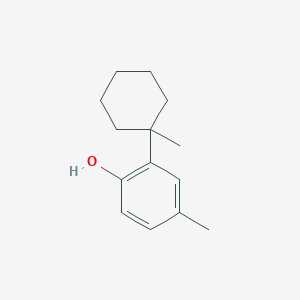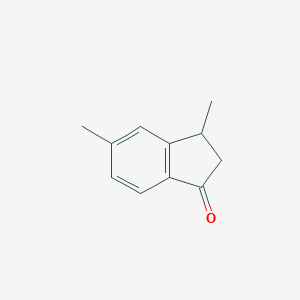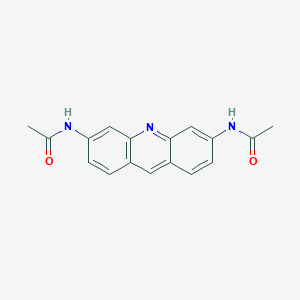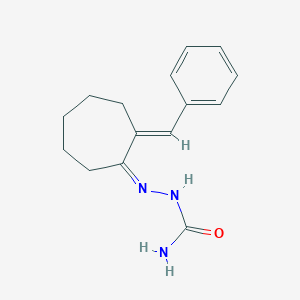
2-Benzylidenecycloheptanone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidenecycloheptanone semicarbazone, also known as BCH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a semicarbazone derivative of cycloheptanone, and its unique chemical structure has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields. In
Applications De Recherche Scientifique
2-Benzylidenecycloheptanone semicarbazone has been found to have a range of potential applications in scientific research. One of its main uses is as a metal chelator, which means it can bind to metal ions and remove them from solutions. This property has been used in various applications, such as the removal of heavy metals from contaminated water sources. 2-Benzylidenecycloheptanone semicarbazone has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-Benzylidenecycloheptanone semicarbazone is not fully understood, but it is believed to involve the chelation of metal ions. This property allows 2-Benzylidenecycloheptanone semicarbazone to bind to metal ions and prevent them from interacting with other molecules in the solution. This can have a range of effects on biological systems, such as inhibiting enzyme activity and disrupting cellular processes.
Effets Biochimiques Et Physiologiques
2-Benzylidenecycloheptanone semicarbazone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory properties, which could make it a valuable tool for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Benzylidenecycloheptanone semicarbazone in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of using 2-Benzylidenecycloheptanone semicarbazone is its potential toxicity. Studies have shown that it can be toxic to certain cell lines, which could limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2-Benzylidenecycloheptanone semicarbazone. One area of interest is its potential as a metal chelator for the removal of heavy metals from contaminated water sources. Another area of interest is its potential as an antibiotic, particularly in the development of new drugs to combat antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the mechanism of action of 2-Benzylidenecycloheptanone semicarbazone and its potential applications in various fields of research.
Conclusion
In conclusion, 2-Benzylidenecycloheptanone semicarbazone is a valuable tool for scientific research, with potential applications in a range of fields. Its unique chemical structure and properties make it a valuable candidate for the development of new drugs and treatments. Despite some limitations, 2-Benzylidenecycloheptanone semicarbazone has shown promise in various in vitro studies, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-Benzylidenecycloheptanone semicarbazone involves the reaction of cycloheptanone with semicarbazide hydrochloride in the presence of benzaldehyde. This reaction yields 2-benzylidenecycloheptanone semicarbazone as a yellow crystalline solid. The yield of the reaction is typically high, and the product can be purified through recrystallization.
Propriétés
Numéro CAS |
17026-14-1 |
|---|---|
Nom du produit |
2-Benzylidenecycloheptanone semicarbazone |
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea |
InChI |
InChI=1S/C15H19N3O/c16-15(19)18-17-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H3,16,18,19)/b13-11+,17-14- |
Clé InChI |
ZBPHPSIRNUDFOU-SYXZMITDSA-N |
SMILES isomérique |
C1CC/C(=C\C2=CC=CC=C2)/C(=N\NC(=O)N)/CC1 |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
SMILES canonique |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Synonymes |
2-Benzylidenecycloheptanone semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)


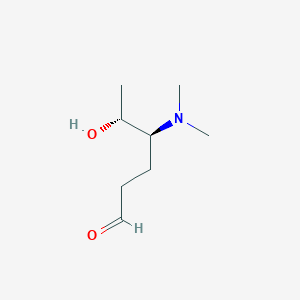
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)




